molecular formula C42H58ClN3O6 B569396 VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE) CAS No. 190850-50-1

VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)

Cat. No.: B569396
CAS No.: 190850-50-1
M. Wt: 736.391
InChI Key: VLHQZSDNWXQHKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VERAPAMIL RELATED COMPOUND D involves multiple steps, starting from the basic building blocks of 3,4-dimethoxyphenyl ethylamine and other intermediates. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of VERAPAMIL RELATED COMPOUND D follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: VERAPAMIL RELATED COMPOUND D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of VERAPAMIL RELATED COMPOUND D is closely related to that of verapamil. It primarily involves the inhibition of calcium ion influx through L-type calcium channels in cardiac and smooth muscle cells. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of vascular smooth muscle, reduced myocardial contractility, and decreased heart rate . The compound may also interact with other molecular targets and pathways involved in calcium signaling .

Biological Activity

Verapamil Related Compound D (50 mg), scientifically designated as 5,5'-[[2-(3,4)Dimethoxyphenyl)ethyl]imino]bis[2-(3,4-Dimethoxyphenyl)-2-(1-Methylethyl)pentanenitrile] hydrochloride, is a derivative of the well-known calcium channel blocker verapamil. This compound has garnered attention due to its potential biological activities, particularly in cardiovascular and metabolic contexts. The following sections will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Calcium Channel Blockade

Verapamil and its derivatives primarily function as L-type calcium channel blockers. They inhibit calcium influx through these channels in cardiac and smooth muscle tissues, leading to decreased contractility and heart rate. This mechanism is crucial for managing conditions like hypertension and arrhythmias .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of verapamil-related compounds. For instance, a study demonstrated that new derivatives of verapamil exhibited significant reactive oxygen species (ROS) scavenging activities, protecting human cells from oxidative stress . This property suggests a potential cardioprotective role during ischemic events.

Modulation of Cellular Metabolism

Verapamil has been shown to induce autophagy by modulating cellular metabolism, which may contribute to its therapeutic effects in various diseases . This metabolic modulation is particularly relevant in the context of cancer treatment, where verapamil can reverse drug resistance by inhibiting P-glycoprotein, a key player in multidrug resistance .

Cardiovascular Effects

Verapamil Related Compound D shares several pharmacological effects with its parent compound. These include:

  • Antiarrhythmic Effects: The compound helps normalize heart rhythm by prolonging atrioventricular conduction time.
  • Vasodilation: It reduces vascular resistance and lowers blood pressure, making it beneficial for hypertensive patients.
  • Cardioprotection: Its antioxidant properties may protect cardiac tissues from damage during ischemia-reperfusion injury .

Antidiabetic Potential

Emerging research suggests that verapamil may possess antiglycative properties that could be beneficial for diabetic patients. A study indicated that verapamil significantly reduced markers of protein glycation and oxidation in vitro, suggesting potential therapeutic applications in managing diabetes-related complications .

Case Studies and Experimental Data

The following table summarizes key findings from studies investigating the biological activity of Verapamil Related Compound D and related compounds:

Study ReferenceCompoundSuperoxide Scavenging (%)Cytotoxicity (CHO Cells) (%)Cytotoxicity (HSMC Cells) (%)
16B73.8 ± 3.048.3 ± 11.041.9 ± 5.1
HO-397548.1 ± 2.761.9 ± 5.733.4 ± 6.6

These results indicate that certain derivatives exhibit notable superoxide scavenging capabilities while maintaining relatively low cytotoxicity levels in cultured cells.

Antiglycoxidant Activity

In a recent study focusing on the antiglycoxidant activity of verapamil, it was found that the compound effectively inhibited glycation processes in vitro, comparable to established antiglycating agents . The molecular docking simulations further revealed that verapamil preferentially binds to amino acids susceptible to glycoxidative damage.

Properties

IUPAC Name

5-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H57N3O6.ClH/c1-30(2)41(28-43,33-14-17-36(47-6)39(26-33)50-9)20-11-22-45(24-19-32-13-16-35(46-5)38(25-32)49-8)23-12-21-42(29-44,31(3)4)34-15-18-37(48-7)40(27-34)51-10;/h13-18,25-27,30-31H,11-12,19-24H2,1-10H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHQZSDNWXQHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190850-50-1
Record name 5,5'-((2-(3,4-Dimethoxyphenyl)ethyl)imino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile)hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190850501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-((2-(3,4-DIMETHOXYPHENYL)ETHYL)IMINO)BIS(2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENITRILE)HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS8YQM964L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)
Reactant of Route 2
VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)
Reactant of Route 3
VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)
Reactant of Route 4
Reactant of Route 4
VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)
Reactant of Route 6
Reactant of Route 6
VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)

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